N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N5O2S/c24-15-9-7-14(8-10-15)19-21-20(27-23(33-21)29-11-3-4-12-29)22(32)30(28-19)13-18(31)26-17-6-2-1-5-16(17)25/h1-2,5-10H,3-4,11-13H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYMCRPYJXCGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 421.4 g/mol. The compound features a complex structure that includes a thiazole ring, which is often associated with various biological activities such as anticancer and antimicrobial effects.
Anticancer Properties
Research has indicated that compounds containing thiazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiazole can inhibit cell proliferation in various cancer cell lines. The structure–activity relationship (SAR) analyses suggest that modifications in the thiazole ring can enhance cytotoxic effects against cancer cells.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A431 (vulvar carcinoma) | 1.61 ± 1.92 | Apoptosis induction |
| Compound 2 | Jurkat (T-cell leukemia) | 1.98 ± 1.22 | Bcl-2 inhibition |
| N-(2-fluorophenyl)... | Various | TBD | TBD |
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Thiazole derivatives have been reported to possess antibacterial and antifungal properties. For example, certain thiazole-containing compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Targeted | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | <125 |
| Compound B | B. subtilis | 75 |
| N-(2-fluorophenyl)... | TBD | TBD |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as Bcl-2.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Microbial Cell Walls : Its structural components may interact with microbial membranes, leading to cell lysis and death.
Case Studies and Research Findings
Recent studies have focused on synthesizing new derivatives based on the core structure of this compound to enhance its biological activity. For example, a study demonstrated that modifications at the pyrrolidine position significantly increased anticancer efficacy against resistant cancer strains.
Example Case Study
In a comparative study involving various thiazole derivatives:
- Objective : To evaluate the anticancer efficacy against A431 cells.
- Results : The modified derivatives showed enhanced potency compared to the parent compound, indicating the importance of structural optimization for increased biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of thiazolo[4,5-d]pyridazinone derivatives, with structural variations influencing physicochemical and biological properties. Key analogs and their distinctions are outlined below:
Key Comparisons
Halogen Substitution :
- The target compound’s 2-fluorophenyl and 4-fluorophenyl groups contrast with chlorine-substituted analogs (e.g., ). Fluorine’s smaller atomic radius and higher electronegativity may improve binding precision in hydrophobic pockets, whereas chlorine’s larger size could enhance van der Waals interactions but reduce metabolic stability .
Pyrrolidine’s nitrogen may also participate in hydrogen bonding, a feature absent in methyl-substituted analogs .
Acetamide Tail :
- The target compound’s 2-fluorophenylacetamide differs from the 4-fluorophenyl () and 4-chlorophenyl () acetamide groups. Substituent position influences electronic effects (e.g., para-F vs. ortho-F), altering dipole moments and solubility .
Pharmacokinetic Implications :
- The propyl-substituted analog lacks aromaticity in the acetamide tail, likely increasing aqueous solubility but reducing membrane permeability compared to the target compound’s fluorophenyl group.
Research Findings and Limitations
- Synthetic Accessibility : Analogues like and are synthesized via similar routes (e.g., cyclocondensation of thiosemicarbazides), but the pyrrolidin-1-yl group in the target compound may require specialized boronates or coupling reagents .
- Biological Data Gaps: While none of the provided evidence directly reports IC₅₀ or binding data for the target compound, related studies (e.g., ) suggest thiazolo-pyridazinones exhibit activity against kinases or microbial targets.
- Analytical Challenges : Techniques like GC-MS and X-ray diffraction (mentioned in ) are critical for characterizing such compounds, but small sample sizes or crystallinity issues may limit data acquisition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
